6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 17412-23-6
VCID: VC7780992
InChI: InChI=1S/C8H8ClN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3
SMILES: CC1=CC(=NN2C1=NC(=C2)C)Cl
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62

6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine

CAS No.: 17412-23-6

Cat. No.: VC7780992

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62

* For research use only. Not for human or veterinary use.

6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine - 17412-23-6

Specification

CAS No. 17412-23-6
Molecular Formula C8H8ClN3
Molecular Weight 181.62
IUPAC Name 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C8H8ClN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3
Standard InChI Key IMIMAKIVWDNARJ-UHFFFAOYSA-N
SMILES CC1=CC(=NN2C1=NC(=C2)C)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a fused bicyclic system: a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) condensed with an imidazole ring (a five-membered ring with two nitrogen atoms). The chlorine atom at position 6 and methyl groups at positions 2 and 8 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Experimental and Predicted Properties

Key physicochemical parameters include:

PropertyValue
Density1.37±0.1g/cm31.37 \pm 0.1 \, \text{g/cm}^3 (Predicted)
pKa5.23±0.305.23 \pm 0.30 (Predicted)
Molecular Weight181.62 g/mol
CAS Registry Number17412-23-6

The relatively low pKa suggests weak acidic character, likely attributable to the imidazole nitrogen. The predicted density aligns with trends observed in similar halogenated heterocycles .

Synthesis and Optimization Strategies

General Synthetic Approaches

While no direct synthesis protocol for 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine is explicitly documented, analogous methods for related imidazo[1,2-b]pyridazines provide insight into plausible routes. For example, the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves a multi-step process:

  • Formamidine Intermediate Formation: Reaction of 3-amino-6-chloropyridazine with N,NN,N-dimethylformamide dimethyl acetal yields an N,NN,N-dimethyl-NN'-3-(6-chloro-pyridazinyl)formamidine intermediate .

  • Cyclization with Bromoacetonitrile: Treatment with bromoacetonitrile in solvents like acetonitrile or ethanol induces cyclization, followed by alkaline workup to precipitate the product .

Computational Descriptors and Predictive Modeling

Lipophilicity and Solubility

The compound’s logP (partition coefficient) is estimated to be moderate, balancing hydrophobic methyl groups and the polar imidazo[1,2-b]pyridazine core. This property suggests potential solubility in organic solvents like ethyl acetate or dichloromethane, aligning with purification methods described in analogous syntheses .

Spectroscopic Predictions

  • IR Spectroscopy: Characteristic peaks for C-Cl stretching (~600–800 cm1^{-1}) and C-N vibrations (~1350–1500 cm1^{-1}) are anticipated.

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum would display signals for methyl protons (~2.5 ppm) and aromatic protons influenced by the electron-withdrawing chlorine substituent .

Industrial and Research Applications

Pharmaceutical Intermediate

Though no direct biological data exists for 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine, structurally related imidazo[1,2-b]pyridazines exhibit antiviral activity. For instance, thiomethyl-substituted analogs have been investigated as cytomegalovirus inhibitors . The chlorine and methyl substituents in this compound may enhance binding affinity to viral enzymes or cellular targets, warranting further pharmacological exploration.

Materials Science

The planar aromatic system and halogen/methyl substituents make this compound a candidate for organic semiconductors or ligand design in coordination chemistry. Its predicted stability under ambient conditions supports applications in thin-film electronics .

Future Directions

  • Synthetic Methodology: Developing regioselective methylation protocols to optimize yield and purity.

  • Biological Screening: Evaluating antiviral, antibacterial, or anticancer activity in collaboration with pharmacological studies.

  • Computational Studies: Density functional theory (DFT) calculations to predict reaction pathways and electronic properties.

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